![molecular formula C8H19N3OS B14321869 N-[3-(Diethylamino)propyl]-N'-sulfanylurea CAS No. 104749-11-3](/img/structure/B14321869.png)
N-[3-(Diethylamino)propyl]-N'-sulfanylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a sulfanylurea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-N’-sulfanylurea typically involves the reaction of N,N-diethylpropyl diamine with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as chloroform, under reflux conditions, and in the presence of a catalyst like hydroquinone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(Diethylamino)propyl]-N’-sulfanylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)propyl]-N’-sulfanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-(Diethylamino)propyl]-N’-sulfanylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(Diethylamino)propyl]-N’-sulfanylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the sulfanylurea moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Diethylamino)propyl]-N-methylacrylamide: Known for its thermo- and pH-sensitive properties.
N-[3-(Dimethylamino)propyl]methacrylamide: Commonly used in stimuli-responsive materials.
N,N-Diethyl-1,3-propanediamine: Used in the synthesis of various organic compounds.
Uniqueness
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is unique due to its combination of a diethylamino group and a sulfanylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
104749-11-3 |
|---|---|
Molecular Formula |
C8H19N3OS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-sulfanylurea |
InChI |
InChI=1S/C8H19N3OS/c1-3-11(4-2)7-5-6-9-8(12)10-13/h13H,3-7H2,1-2H3,(H2,9,10,12) |
InChI Key |
AMCHGMLPWXTTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)NS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



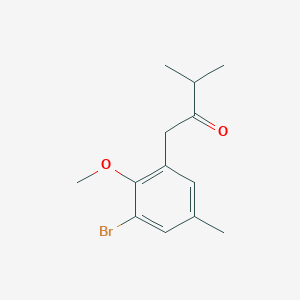
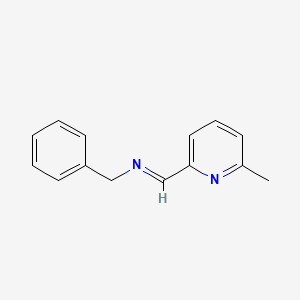
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
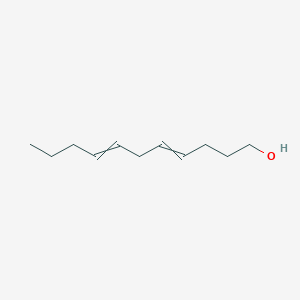

![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
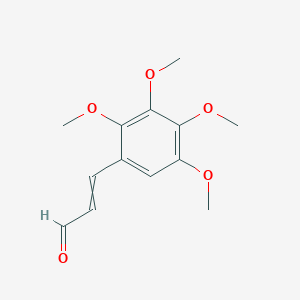
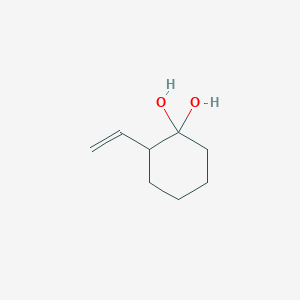
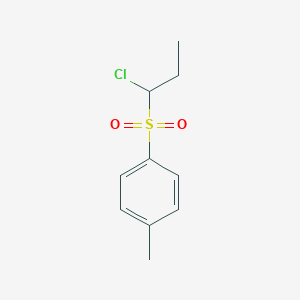
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
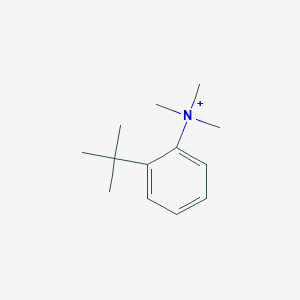
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
